2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 438229-29-9
VCID: VC21477946
InChI: InChI=1S/C19H17NO2/c1-11-7-8-14(9-13(11)3)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22)
SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)O
Molecular Formula: C19H17NO2
Molecular Weight: 291.3g/mol

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

CAS No.: 438229-29-9

Cat. No.: VC21477946

Molecular Formula: C19H17NO2

Molecular Weight: 291.3g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid - 438229-29-9

Specification

CAS No. 438229-29-9
Molecular Formula C19H17NO2
Molecular Weight 291.3g/mol
IUPAC Name 2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H17NO2/c1-11-7-8-14(9-13(11)3)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22)
Standard InChI Key GLZQMZIZJACQKF-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)O
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)O

Introduction

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. It features a quinoline core with a 3,4-dimethylphenyl group attached at the 2-position and a methyl group at the 8-position, along with a carboxylic acid functional group at the 4-position. This unique structure contributes to its potential biological activities and chemical reactivity.

Synthesis Methods

The synthesis of 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid likely involves multi-step organic reactions. A common approach for similar compounds includes the Suzuki–Miyaura coupling reaction, which allows for the introduction of the 3,4-dimethylphenyl group onto the quinoline scaffold. This palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound is versatile and widely used in organic synthesis.

Biological Activities

While specific research on 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is limited, related quinoline derivatives have shown promising biological activities. These include potential antimicrobial and anticancer properties, attributed to their ability to interact with specific molecular targets such as enzymes or receptors. The unique structural features of these compounds may enhance their binding affinity to biological targets, potentially improving their efficacy as therapeutic agents.

Research Findings and Applications

Research on quinoline derivatives often focuses on their potential therapeutic applications. For instance, some quinoline carboxylic acids have been studied for their antiviral activity against viruses like vesicular stomatitis virus (VSV) and their ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis .

Compound TypeBiological ActivityTarget
Quinoline Carboxylic AcidsAntiviralVSV, DHODH
Quinoline DerivativesAntimicrobial, AnticancerVarious enzymes and receptors

These findings suggest that compounds like 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid could be valuable subjects for pharmacological research.

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